3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-13-9-5-4-8-12(13)10-14(16-15)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTGXGJJANYCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Phenyl 3,4 Dihydroisoquinolin 1 2h One and Its Analogues
Classical Cyclization Reactions in DHIQ Synthesis
Classical intramolecular cyclization reactions represent the foundational strategies for the synthesis of the dihydroisoquinolinone core. These methods, including the Bischler-Napieralski, Pictet-Spengler, and Castagnoli-Cushman reactions, have been refined over the years to improve yields, expand substrate scope, and enhance reaction conditions.
Adaptations of the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, typically involving the acid-catalyzed cyclization of β-arylethylamides. organic-chemistry.org Standard dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are commonly employed. organic-chemistry.org However, the synthesis of 3-aryl substituted dihydroisoquinolines via this method can be challenging due to a competing retro-Ritter reaction, which leads to the formation of stilbene (B7821643) byproducts. organic-chemistry.org
To overcome this limitation, a modified Bischler-Napieralski procedure has been developed that avoids the formation of the problematic nitrilium ion intermediate. organic-chemistry.org This adaptation utilizes oxalyl chloride to convert the starting (1,2-diphenylethyl)amide into an N-acyliminium intermediate. This intermediate then undergoes cyclization, and subsequent removal of the oxalyl group in refluxing methanol-sulfuric acid furnishes the desired 3-aryl-3,4-dihydroisoquinolines in moderate to high yields. organic-chemistry.org This modified protocol has proven effective for a range of substrates, including those with both electron-rich and unactivated aromatic rings. organic-chemistry.org
A milder and highly efficient alternative involves the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) for the cyclodehydration of N-phenethylamides. nih.gov This method allows for low-temperature amide activation, followed by cyclization upon warming, providing the corresponding 3,4-dihydroisoquinolines in excellent yields and with short reaction times. nih.gov
Table 1: Modified Bischler-Napieralski Synthesis of 3-Aryl-3,4-dihydroisoquinoline Analogues
Pictet-Spengler Reaction Strategies
The Pictet-Spengler reaction, discovered in 1911, is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgorganicreactions.orgthermofisher.com This reaction is typically catalyzed by a protic or Lewis acid and may require heating. wikipedia.orggoogle.com The driving force of the reaction is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution. wikipedia.org
While the classical Pictet-Spengler reaction is a powerful tool for the synthesis of the tetrahydroisoquinoline core, its direct application to form 3,4-dihydroisoquinolin-1(2H)-ones is less common. However, the strategic principles of this reaction are relevant to the broader synthesis of isoquinoline (B145761) frameworks. For instance, the cyclization of phenylethylamines with carbonyl compounds provides the foundational ring system, which can then be further functionalized or oxidized to achieve the desired dihydroisoquinolinone structure. organic-chemistry.org The reaction conditions can be harsh, often requiring strong acids and reflux temperatures, particularly for less nucleophilic aromatic rings like a simple phenyl group. wikipedia.org Modern adaptations, including the use of microwave assistance, have been employed to produce libraries of substituted tetrahydroisoquinolines, which can serve as precursors to other isoquinoline derivatives. organic-chemistry.org
Castagnoli-Cushman Reaction (CCR) Applications in DHIQ Synthesis
The Castagnoli-Cushman Reaction (CCR) has emerged as a highly effective method for the diastereoselective synthesis of substituted lactams, including the 3,4-dihydroisoquinolin-1(2H)-one core. acs.orgresearchgate.net A particularly useful variation is a three-component reaction (3CR) employing a homophthalic anhydride, an amine, and an aldehyde. acs.orgorganic-chemistry.org This multicomponent approach allows for the rapid assembly of complex dihydroisoquinolinones with excellent diastereoselectivity. organic-chemistry.org
Mechanistic studies involving crossover experiments and in-situ infrared spectroscopy have shed light on the reaction pathway, confirming the formation of an amide-acid intermediate that can reversibly form the free amine and cyclic anhydride. acs.org The aldehyde traps the amine via imine formation, which then reacts with the enol form of the anhydride in a Mannich-like mechanism to yield the final lactam product. acs.org This methodology has been successfully applied to synthesize a diverse library of 3-substituted and 3,3-disubstituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. nih.govtandfonline.com
Table 2: Three-Component Castagnoli-Cushman Reaction for the Synthesis of 3-Substituted-3,4-dihydroisoquinolin-1(2H)-one Analogues
Modern Transition Metal-Catalyzed Approaches
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, offering novel pathways for the construction of the 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one core through cyclization and cross-coupling reactions.
Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions
Palladium-catalyzed reactions provide a powerful toolkit for forming the dihydroisoquinolinone ring system. These methods often involve the intramolecular cyclization of appropriately functionalized precursors, such as those containing aryl halides and unsaturated moieties.
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been adapted for the synthesis of isoquinoline derivatives. organic-chemistry.org In the context of this compound synthesis, Heck-type annulations can be employed to construct the heterocyclic ring. For example, a cascade cyclocarbopalladation of N-propargyl-2-iodobenzamides followed by a Suzuki-Miyaura coupling with arylboronic acids provides a regio- and stereoselective route to 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones bearing a 3-aryl substituent. beilstein-journals.org This process proceeds via the formation of a vinylpalladium intermediate which then undergoes the cross-coupling reaction. beilstein-journals.org
Palladium-catalyzed carbonylative annulations also offer a direct route to the isoquinolinone core. While specific examples for the 3-phenyl derivative are not abundant, the general strategy involves the reaction of an o-iodoaniline derivative with an alkyne in the presence of carbon monoxide. nih.gov This reaction proceeds through a sequence of oxidative addition, alkyne insertion, CO insertion, and reductive elimination to form the lactam ring. This methodology has been successfully applied to the synthesis of various substituted quinolin-2(1H)-ones, demonstrating the potential for adaptation to the synthesis of the target dihydroisoquinolinone. nih.gov
Table 3: Palladium-Catalyzed Synthesis of Dihydroisoquinolin-1(2H)-one Analogues
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has been effectively employed in the synthesis of isoquinolinone frameworks. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.
One prominent strategy involves a cascade cyclocarbopalladation of readily available aryl/alkyl-substituted propargylic amides containing an aryl iodide moiety, followed by a Suzuki-Miyaura coupling with arylboronic acids. This approach allows for the efficient and stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. nih.govbeilstein-journals.org The reaction sequence begins with the intramolecular cyclization of the propargylic amide, generating a vinylpalladium intermediate. This intermediate then undergoes transmetallation with the arylboronic acid, followed by reductive elimination to yield the final product. The versatility of this method lies in the wide availability of arylboronic acids, enabling the introduction of diverse substituents. nih.govnih.govresearchgate.netmdpi.comrsc.org
For instance, the reaction of N-(4-(4-acetylphenyl)-2-methylbut-3-yn-2-yl)-N-benzyl-2-iodobenzamide with phenylboronic acid in the presence of a palladium catalyst and a base affords (Z)-4-((4-acetylphenyl)(phenyl)methylene)-2-benzyl-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one. nih.gov
Enantioselective Palladium-Catalyzed Methods
Achieving enantioselectivity in the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Palladium-catalyzed asymmetric reactions have emerged as powerful tools for this purpose.
A notable example is the palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. mdpi.com This method provides access to various substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. The proposed mechanism involves the formation of a five-membered cyclopalladation intermediate, followed by the coordination and insertion of the allene. Subsequent reductive elimination furnishes the desired product. mdpi.com
Furthermore, palladium-catalyzed intramolecular enantioselective allylic alkylation reactions have been developed for the synthesis of chiral 4-substituted tetrahydroisoquinolines, which are closely related to the target dihydroisoquinolinones. rsc.org These reactions often employ chiral ligands, such as the Trost ligand, to induce asymmetry. caltech.edu
Rhodium-Catalyzed Annulations and C-H Activation
Rhodium catalysis has proven to be highly effective in the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones through C-H activation and annulation strategies. acs.orgnih.govnih.govacs.org These methods offer atom-economical pathways to construct the heterocyclic core.
A tandem rhodium(III)-catalyzed system has been developed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one by coupling N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate. acs.orgnih.gov This one-pot protocol proceeds under mild conditions and demonstrates broad substrate scope and high functional-group compatibility. The rhodium catalyst plays a crucial role in both the C–H allylation and the subsequent N-alkylation cyclization process. acs.orgnih.gov
Another approach involves the rhodium-catalyzed alkylation of aromatic amides, containing an 8-aminoquinoline (B160924) directing group, with N-vinylphthalimide. nih.govacs.org The resulting alkylated products can be converted into 3,4-dihydroisoquinolin-1(2H)-one derivatives in a one-pot transformation. nih.govacs.org Mechanistic studies, including deuterium-labeling experiments, suggest that the reaction proceeds through a carbene mechanism. nih.govacs.org
The following table summarizes representative examples of rhodium-catalyzed syntheses of 3,4-dihydroisoquinolin-1(2H)-ones.
| Starting Materials | Catalyst | Key Transformation | Ref. |
| N-methoxy-3-methylbenzamide, 2-methylidenetrimethylene carbonate | Rh(III) | C–H-allylation/N-alkylation annulation | acs.orgnih.gov |
| Aromatic amides with 8-aminoquinoline directing group, N-vinylphthalimide | Rhodium | C-H alkylation | nih.govacs.org |
Cobalt-Catalyzed C-H Functionalizations
Cobalt-catalyzed C-H functionalization has emerged as a cost-effective and sustainable alternative to catalysis with precious metals like palladium and rhodium. chim.itcore.ac.ukrsc.org These methods have been successfully applied to the synthesis of isoquinolinone derivatives.
Cobalt-catalyzed, aminoquinoline-directed coupling of C(sp²)-H bonds with various unsaturated partners, such as alkenes and alkynes, provides a direct route to functionalized benzamides that can serve as precursors to 3,4-dihydroisoquinolin-1(2H)-ones. chim.it For instance, the reaction of benzamides with alkenes in the presence of a cobalt catalyst and a co-catalyst like Mn(OAc)₂ can afford ortho-alkylated products. chim.it
Furthermore, cobalt-catalyzed dehydrogenative C-H/N-H [4+2]-annulation of aryl/vinyl amides with two-carbon building blocks like ethylene (B1197577) and acetylene (B1199291) has been developed using an electrochemical reaction protocol. chim.it This approach avoids the use of external chemical oxidants and demonstrates high reaction efficiency and good functional group tolerance. chim.it
Enantioselective cobalt-catalyzed C-H activation and annulation processes have also been reported for the atroposelective synthesis of isoquinolinones. researchgate.net These reactions utilize a chiral salicyl-oxazoline (Salox) ligand in the presence of a simple cobalt salt and oxygen as the oxidant, affording axially chiral isoquinolinones in excellent yields and enantioselectivities. researchgate.net
Enantioselective Synthesis of Chiral 3,4-Dihydroisoquinolin-1(2H)-ones
The development of enantioselective methods for the synthesis of chiral 3,4-dihydroisoquinolin-1(2H)-ones is a significant area of research due to the importance of stereochemistry in their biological activity.
Asymmetric Catalysis for Stereocenter Induction (e.g., Pd/Xu-Phos, NHC-Catalyzed)
Asymmetric catalysis provides a powerful platform for the induction of stereocenters in the synthesis of chiral 3,4-dihydroisoquinolin-1(2H)-ones. Chiral ligands play a pivotal role in these transformations, enabling the transfer of chirality from the catalyst to the product.
While specific examples detailing the use of Pd/Xu-Phos for the direct asymmetric synthesis of this compound are not prevalent in the provided search results, the principles of palladium-catalyzed asymmetric synthesis are well-established. Chiral phosphine (B1218219) ligands, such as those in the Xu-Phos family, are known to be effective in a variety of asymmetric transformations.
N-Heterocyclic carbenes (NHCs) have also emerged as a versatile class of organocatalysts for enantioselective synthesis. mdpi.comnih.gov NHC-catalyzed reactions can be employed to construct chiral building blocks that can be further elaborated into 3,4-dihydroisoquinolin-1(2H)-ones. For example, NHC-catalyzed asymmetric annulations can provide access to chiral carbocycles and heterocycles that could serve as precursors.
Chiral phosphoric acids have also been utilized as catalysts in asymmetric aza-Friedel-Crafts reactions of 3,4-dihydroisoquinolines with 1-naphthols, leading to chiral tetrahydroisoquinolines with substituents at the C1-position. nih.govresearchgate.net This highlights the potential of organocatalysis in generating chiral isoquinoline scaffolds.
Strategies for the Construction of All-Carbon Quaternary Stereocenters at C4
The construction of all-carbon quaternary stereocenters, particularly at the C4 position of the 3,4-dihydroisoquinolin-1(2H)-one core, represents a significant synthetic challenge. caltech.edunih.govrsc.orgnih.gov These sterically congested centers are found in numerous biologically active natural products.
Palladium-catalyzed asymmetric allylic alkylation has proven to be a powerful method for the direct, catalytic, and enantioselective construction of all-carbon quaternary stereocenters. caltech.edunih.gov This reaction typically involves the alkylation of an enolate with an allylic electrophile in the presence of a palladium catalyst and a chiral ligand.
A key strategy involves the cascade cyclocarbopalladation of propargylic amides followed by a coupling reaction. This approach can lead to the formation of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones with a tetrasubstituted carbon at the C4 position. nih.govbeilstein-journals.org The stereochemistry of the exocyclic double bond can often be controlled by the reaction conditions and the nature of the substrates.
The following table provides examples of catalyst systems used in the construction of chiral isoquinoline derivatives.
| Catalyst System | Reaction Type | Chiral Product | Ref. |
| Co(OAc)₂·4H₂O / Chiral Salox ligand | Enantioselective C-H activation/annulation | Axially chiral isoquinolinones | researchgate.net |
| Chiral Phosphoric Acids | Asymmetric aza-Friedel-Crafts | Chiral C1-substituted tetrahydroisoquinolines | nih.govresearchgate.net |
| Palladium / Chiral Ligands | Asymmetric allylic alkylation | Molecules with all-carbon quaternary stereocenters | caltech.edunih.gov |
Development of Chiral DHIQ Scaffolds for Asymmetric Applications
The synthesis of enantiopure 3-phenyl-3,4-dihydroisoquinolin-1(2H)-ones is of paramount importance for the development of chiral drugs and probes for biological systems. Asymmetric reduction of dihydroisoquinolines (DHIQs) is a highly effective approach. mdpi.com One notable method involves the palladium-catalyzed enantioselective C-H carbonylation through desymmetrization, utilizing L-pyroglutamic acid as a commercially available chiral ligand. This method has successfully produced isoquinolinones with good yields and high enantioselectivities. researchgate.net
Organocatalysis also presents a powerful tool for asymmetric synthesis. For instance, an organocatalytic enantioselective synthesis of highly functionalized hydroisoquinolines has been achieved through a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing reaction cascade. This approach yields the desired cycloadducts in high yields and with excellent stereoselectivities. rsc.org Another strategy involves the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones, which proceeds under mild conditions to construct an array of tetrahydroisoquinoline derivatives with good diastereoselectivities and enantioselectivities (up to >25:1 dr, >95% ee). nih.gov
Multi-Component and Cascade Reaction Strategies
Three-Component Reactions (3CR) and Their Scope
Three-component reactions (3CRs) offer a highly efficient route to complex molecules like this compound derivatives in a single step from simple starting materials. A prominent example is the Castagnoli–Cushman reaction (CCR), which has been employed to synthesize a library of 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. nih.govrsc.org This reaction typically involves an amine, a homophthalic anhydride, and an aldehyde or ketone.
A simple and convenient method for the synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines has been developed based on the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde (B47883) and nitriles. researchgate.net This one-pot reaction demonstrates the power of multicomponent strategies in rapidly assembling the core DHIQ structure.
Below is a table showcasing the scope of a three-component synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org
| Entry | N-Substituent | Yield (%) | Molecular Formula |
| I7 | 3-Morpholinopropyl | 73.5 | C23H27N2O4 |
| I8 | Benzyl | 72.0 | C23H20NO3 |
| I10 | 3-Phenylpropyl | 70.2 | C25H24NO3 |
| I17 | 3,5-Dimethylphenyl | 63.0 | C24H22NO3 |
| I23 | 4-(4-Chlorophenoxy)phenyl | 83.0 | C28H21ClNO4 |
| I25 | 4-Chlorophenyl | 66.4 | C22H17ClNO3 |
| I27 | 4-Iodophenyl | 80.3 | C22H17INO3 |
| I28 | 4-(Trifluoromethoxy)phenyl | 74.6 | C23H17F3NO4 |
Domino and One-Pot Protocols for Enhanced Efficiency
Domino, or cascade, reactions are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates, leading to increased efficiency and atom economy. nih.govias.ac.inias.ac.in These strategies have been successfully applied to the synthesis of the DHIQ core and related structures.
Organocatalytic cascade reactions have been developed for the diversity-oriented synthesis of hydroisoquinoline scaffolds. rsc.org For example, a trienamine-mediated [4+2]-cycloaddition followed by a nucleophilic ring-closing reaction sequence provides highly functionalized hydroisoquinolines. rsc.org Similarly, 1,2-dihydroisoquinoline (B1215523) scaffolds have been utilized as templates for discovering novel cascade reactions to access diverse isoquinoline alkaloid frameworks. acs.orgfigshare.com These reactions can be initiated by treating the dihydroisoquinoline with an electrophile, leading to dihydroisoquinolinium intermediates that undergo subsequent transformations. acs.org
Palladium-catalyzed cascade reactions of ortho-haloaryl-substituted allenamides provide an efficient route to N-heterocyclic compounds, including substituted 1,2-dihydroisoquinolines. nih.gov The key step involves the formation of a π-allylpalladium species, which can then react with various nucleophiles. nih.gov
Metal-Free and Photoredox Catalytic Approaches
Recent advancements in synthetic methodology have focused on developing more sustainable and environmentally friendly processes. Metal-free and photoredox catalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions for the synthesis of DHIQ derivatives. researchgate.net
A visible-light, metal-free photocatalytic synthesis of 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives has been described using eosin (B541160) Y, an organic dye, as the photocatalyst. researchgate.netresearchgate.net This method proceeds under mild conditions and provides the desired products in moderate to good yields. researchgate.net The growing application of photoredox catalysis has enabled the development of milder and less toxic alternatives to traditional radical chemistry. whiterose.ac.uk These reactions are often initiated by visible light photoexcitation of the catalyst, which then engages in single-electron transfer (SET) processes with the substrate to trigger the desired reactivity. whiterose.ac.uk
A controlled radical cyclization cascade of o-alkynylated benzamides has been achieved using a metal-free photoredox-catalyzed amidyl N-centered radical addition to a C-C triple bond via a proton-coupled electron transfer (PCET) process. nih.gov This method allows for the synthesis of isoquinoline-1,3,4(2H)-triones under mild reaction conditions. nih.gov
Electrochemical Synthesis Methods for DHIQ Derivatives
Electrosynthesis offers a green and sustainable approach to organic synthesis by using electricity to drive chemical reactions, often replacing toxic and hazardous reagents. nih.gov This methodology has been applied to the synthesis of various heterocyclic compounds. While direct electrochemical synthesis of this compound is not extensively detailed, related electrochemical transformations highlight the potential of this approach.
For instance, an efficient electrochemical method for the synthesis of p-benzoquinone derivatives involves the oxidation of hydroquinone (B1673460) in the presence of primary or secondary amines. researchgate.net This demonstrates the use of electrochemistry to generate reactive intermediates that can participate in subsequent bond-forming reactions. The principles of organic electrosynthesis, such as the use of controlled potential electrolysis in undivided or divided cells with carbon-based electrodes, can be adapted for the construction of the DHIQ core. nih.gov The scalability and potential for electrode reusability make electrosynthesis an attractive strategy for the large-scale production of DHIQ derivatives. nih.gov
Strategies for N-Alkylation and N-Substitution of the DHIQ Core
Functionalization of the nitrogen atom of the 3,4-dihydroisoquinolin-1(2H)-one core is crucial for modulating the pharmacological properties of these compounds. While direct N-alkylation of the unsubstituted DHIQ lactam can be challenging, especially with sterically hindered substituents at the 3-position, alternative strategies have been developed. rsc.org
One effective method involves the N-alkylation of 3,3'-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. rsc.org This two-step process proceeds under mild conditions and provides the desired N-alkylated products in good yields. rsc.org This approach is advantageous for sterically hindered analogues as the N-alkylation occurs via a less sterically hindered transition state compared to the direct alkylation of the dihydroisoquinolinone. rsc.org
Palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides with arylboronic acids is another versatile method for preparing N-substituted 1,2-dihydroisoquinolines. nih.gov This reaction allows for the introduction of a variety of substituents on the nitrogen atom. Furthermore, the development of synthetic routes to access diverse isoquinoline alkaloid frameworks often involves the modification of the nitrogen atom within the core structure. nih.gov
Dearomatization Strategies in DHIQ Synthesis
Dearomatization reactions have emerged as powerful strategies for the synthesis of three-dimensional molecular architectures from flat aromatic precursors. In the context of this compound (DHIQ) synthesis, these strategies offer innovative pathways to construct the core heterocyclic scaffold, often with high levels of stereocontrol. These methods typically involve the disruption of the aromaticity of an isoquinoline or related precursor, followed by a subsequent cyclization or functionalization to yield the desired dihydroisoquinolinone structure.
One notable approach involves a visible-light-induced, metal-free photocatalytic reaction to construct 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. This method proceeds under mild conditions and demonstrates good to moderate yields. The reaction is often catalyzed by organic dyes, such as Eosin Y, which are both cost-effective and readily available. researchgate.net This photochemical strategy represents a green and efficient alternative to traditional metal-catalyzed methods.
Another significant dearomatization strategy is the reductive functionalization of isoquinolinium salts. This method involves the in situ generation of a reactive enamine intermediate through the reduction of an activated isoquinolinium salt. This enamine can then be trapped by various electrophiles to introduce functionality at different positions of the isoquinoline core. While this approach has been extensively used to synthesize substituted tetrahydroisoquinolines, its application to directly form the this compound scaffold is an area of ongoing research. nih.gov
A tandem reaction sequence involving E-to-Z photoisomerization, 6π-electrocyclization, and intramolecular nucleophilic addition-cyclization provides an efficient route to the dearomatized isoquinolin-1(2H)-one scaffold. researchgate.net This sequence allows for the construction of the target molecule with high atom economy and bond-forming efficiency.
Furthermore, dearomative bifunctionalization of isoquinolinium salts has been explored to create bridged tetrahydroisoquinolines. This strategy utilizes the in situ generation of binucleophilic species from allenes and amines, which then react with the isoquinolinium salt in a dearomative manner. While this specific example leads to bridged structures, the underlying principle of dearomative functionalization holds promise for adaptation to the synthesis of 3-phenyl-DHIQs.
The following table summarizes key aspects of dearomatization strategies applicable to the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.
| Strategy | Key Features | Catalyst/Reagent | Conditions | Product Scope |
| Visible-Light Photocatalysis | Metal-free, mild conditions, good to moderate yields. | Eosin Y (organic dye) | Visible light irradiation | 3-substituted DHIQs |
| Reductive Functionalization | In situ generation of reactive enamines from isoquinolinium salts. | Hydride sources (e.g., Hantzsch ester) | Mild, often room temperature | Substituted tetrahydroisoquinolines |
| Tandem Photoisomerization/Electrocyclization | High atom economy, efficient bond formation. | Light (e.g., 50 W LED) | Photochemical irradiation | Dearomatized isoquinolin-1(2H)-one scaffold |
It is important to note that while these strategies demonstrate the potential of dearomatization in accessing the dihydroisoquinolinone core, direct and high-yielding synthesis of this compound through these specific dearomatization routes requires further dedicated investigation and development.
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Phenyl 3,4 Dihydroisoquinolin 1 2h One Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.
One-Dimensional NMR (¹H, ¹³C) for Structural Assignment
One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assignment of 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one analogues.
In the ¹H NMR spectrum of a representative analogue, 6-fluoro-4-phenyl-2,3-dihydro-9H-isoxazolo[2,3-b]isoquinolin-9-one, distinct signals corresponding to the different protons are observed. For instance, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons of the dihydroisoquinoline core resonate at higher field strengths. Specifically, the proton at the 8-position (H-8) of a related compound was observed as a doublet at δ 8.51 ppm. The protons of the phenyl group and the isoquinoline (B145761) core often show complex multiplets between δ 7.25 and 7.62 ppm. The methylene (B1212753) protons at positions 3 and 4 of the dihydroisoquinolinone ring typically appear as triplets. For example, in one analogue, the protons at C-4 showed a triplet at δ 4.54 ppm, and the protons at C-3 appeared as a triplet at δ 3.24 ppm. rsc.org
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbon (C=O) of the lactam ring is characteristically found far downfield, often above δ 160 ppm. For instance, in 1-oxo-3-phenyl-2-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, the carbonyl carbon resonates at δ 163.0 ppm. nih.gov Aromatic carbons typically appear in the δ 110-140 ppm range, while the aliphatic carbons of the dihydroisoquinoline ring are found at higher field strengths. For example, in 6-fluoro-4-phenyl-2,3-dihydro-9H-isoxazolo[2,3-b]isoquinolin-9-one, the aliphatic carbons C-3 and C-4 were observed at δ 32.36 and δ 69.69 ppm, respectively. rsc.org
Table 1: Representative ¹H NMR Data for this compound Analogues
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 6-fluoro-4-phenyl-2,3-dihydro-9H-isoxazolo[2,3-b]isoquinolin-9-one rsc.org | H-8 | 8.47 | d | 3.6 |
| Aromatic-H | 7.25-7.51 | m | - | |
| H-4 | 4.58 | t | 7.6 | |
| H-3 | 3.39 | t | 7.6 | |
| 1-Oxo-3-phenyl-2-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid nih.gov | Aromatic-H | 7.07-7.97 | m | - |
| H-3 | 5.39 | s | - | |
| H-4 | 4.16 | s | - |
Table 2: Representative ¹³C NMR Data for this compound Analogues
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 6-fluoro-4-phenyl-2,3-dihydro-9H-isoxazolo[2,3-b]isoquinolin-9-one rsc.org | C=O | 152.76 |
| Aromatic-C | 112.60-134.51 | |
| C-4 | 69.69 | |
| C-3 | 32.36 | |
| 1-Oxo-3-phenyl-2-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid nih.gov | C=O | 163.0 |
| Aromatic-C | 125.7-141.9 | |
| C-3 | 60.6 | |
| C-4 | 50.6 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While one-dimensional NMR provides information about the chemical environment of nuclei, two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule. For instance, the correlation between the methylene protons at C-3 and C-4 in the dihydroisoquinolinone ring would be clearly visible in a COSY spectrum.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close in space, which is vital for determining the stereochemistry, such as the relative orientation of the phenyl group at the 3-position.
Dynamic NMR Studies (if applicable to conformational analysis)
In some instances, this compound analogues may exhibit conformational flexibility, such as ring inversion or restricted rotation around single bonds. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these dynamic processes. By analyzing the changes in the line shapes of the NMR signals with temperature, it is possible to determine the energy barriers for these conformational changes.
High-Resolution Mass Spectrometry (HRMS and ESI-MS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound derivatives, which allows for the detection of the protonated molecule ([M+H]⁺) or other adducts like [M+Na]⁺.
The experimentally determined exact mass is compared with the calculated mass for a proposed molecular formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the elemental composition of the molecule. For example, for 2-(4-iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, the calculated mass for the [M+H]⁺ ion (C₂₂H₁₇INO₃) is 470.0253, and the experimentally found mass was 470.0246, confirming the molecular formula. nih.govrsc.org Similarly, for 6-fluoro-4-phenyl-2,3-dihydro-9H-isoxazolo[2,3-b]isoquinolin-9-one, the calculated mass for the [M+Na]⁺ adduct was 304.0750, and the found mass was 304.0754. rsc.org
Table 3: HRMS Data for Selected this compound Analogues
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
| 2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₂H₁₇INO₃ | [M+H]⁺ | 470.0253 | 470.0246 | nih.govrsc.org |
| 1-Oxo-3-phenyl-2-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₅H₂₄NO₃ | [M+H]⁺ | 386.1756 | 386.1754 | nih.govrsc.org |
| 6-fluoro-4-phenyl-2,3-dihydro-9H-isoxazolo[2,3-b]isoquinolin-9-one | C₁₆H₁₀FNO₂ | [M+Na]⁺ | 304.0750 | 304.0754 | rsc.org |
| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C₂₂H₁₇ClNO₃ | [M+H]⁺ | 378.0897 | 378.0888 | nih.gov |
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
For this compound and its analogues, the most characteristic absorption is that of the carbonyl (C=O) stretching vibration of the lactam ring. This typically appears as a strong band in the region of 1650-1690 cm⁻¹. For instance, in a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives, which share a similar lactam feature, the C=O stretch was observed at 1665 cm⁻¹ and 1684 cm⁻¹. sapub.org The N-H stretching vibration of the lactam, if unsubstituted at the nitrogen, gives rise to a band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically result in several bands in the 1450-1600 cm⁻¹ region.
Electronic Spectroscopy (UV-Visible) for Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems. The this compound scaffold contains both a benzene (B151609) ring fused to the dihydroisoquinolinone core and a separate phenyl group, which act as chromophores.
Theoretical and Computational Chemistry Applied to 3 Phenyl 3,4 Dihydroisoquinolin 1 2h One
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting molecular properties from first principles, offering a balance between accuracy and computational cost.
Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process calculates bond lengths, bond angles, and dihedral angles. For the 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one core, this would reveal the precise spatial relationship between the dihydroisoquinolinone ring system and the phenyl substituent.
Analysis of the electronic structure provides insights into the molecule's reactivity and properties. Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with biological macromolecules.
While specific DFT geometry optimization data for the parent this compound is not detailed in the available literature, the methodology is routinely applied to similar heterocyclic structures to elucidate these fundamental properties.
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. These calculations help in assigning specific absorption bands to the vibrational modes of different functional groups, such as the C=O stretch of the lactam ring, C-N stretching, and the various vibrations of the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions between molecular orbitals. This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to the energy required to excite electrons from occupied to unoccupied orbitals.
These predictive capabilities are invaluable for characterizing newly synthesized derivatives and confirming their identity.
Molecular Modeling and Docking Studies of Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is essential for understanding the potential biological activity of compounds like this compound.
Docking studies on derivatives of the 3,4-dihydroisoquinoline (B110456) scaffold have been used to predict their binding modes with various biological targets, providing insights into their mechanisms of action. mdpi.comnih.gov For instance, derivatives have been evaluated as potential inhibitors for enzymes like monoamine oxidase (MAO), cholinesterases, and cyclin-dependent kinase 4 (CDK4). nih.govplos.org The docking process involves placing the ligand into the active site of the protein and scoring the different poses based on binding affinity. nih.gov The results reveal the most likely conformation of the ligand within the binding pocket. nih.gov
A study on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives used molecular docking to investigate interactions with MAO-A and MAO-B, showing that the compounds can occupy the enzymatic catalytic active site. nih.gov Similarly, docking has been employed to explore how isoquinoline-1,3-dione derivatives interact with CDK4. bohrium.com These studies help identify which derivatives are most likely to be active and guide further synthesis.
Beyond predicting the binding pose, docking analysis provides a detailed view of the non-covalent interactions between the ligand and the protein's amino acid residues. amazonaws.com These interactions are the foundation of molecular recognition and binding affinity. nih.gov
Key interactions observed in docking studies of 3,4-dihydroisoquinoline derivatives include:
Hydrogen Bonds: These are crucial for anchoring the ligand in the active site.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding.
π-π Stacking: Aromatic rings on the ligand, such as the phenyl group, can stack with aromatic residues in the protein (e.g., Tyrosine, Phenylalanine), enhancing binding stability. mdpi.com
Halogen Bonds: If the scaffold is substituted with halogens, these can form specific stabilizing interactions. mdpi.com
For example, in studies of quinoline (B57606) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), docking revealed hydrogen bonds with residues like Met793 and π-π stacking with Leu788. mdpi.com Such analyses are critical for understanding structure-activity relationships and for rationally designing molecules with improved potency and selectivity. nih.govbath.ac.uk
| Biological Target | Key Interacting Residues (Example) | Types of Interactions | Scaffold Studied |
|---|---|---|---|
| Monoamine Oxidase (MAO-A/B) | N/A in provided text | Binding to catalytic active site | (S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides |
| Leucine (B10760876) Aminopeptidase (B13392206) (LAP) | N/A in provided text | Hydrophobic and H-bonding | 3,4-Dihydroisoquinoline derivatives |
| Cyclin-Dependent Kinase 4 (CDK4) | N/A in provided text | Steric, electrostatic, hydrophobic, H-bond donor/acceptor | Isoquinoline-1,3-dione derivatives |
| Epidermal Growth Factor Receptor (EGFR) | Met793, Leu788, Ala743 | Hydrogen bonds, π-π stacking | Oxoquinoline-carboxamides |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The goal is to develop models that can predict the activity of new, unsynthesized molecules.
For the 3,4-dihydroisoquinolin-1(2H)-one scaffold and its analogs, 3D-QSAR studies are particularly common. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. plos.orgbohrium.com These methods correlate the biological activity of a set of aligned molecules with their 3D properties, such as steric and electrostatic fields. plos.org
A 3D-QSAR study on 3,4-dihydroisoquinolin-1(2H)-one derivatives developed to act as antioomycete agents successfully established CoMFA and CoMSIA models with good statistical validity. nih.gov The models revealed the structural features necessary for activity, such as the importance of a carboxyl group at the C4 position. nih.gov Similarly, QSAR models for isoquinoline-1,3-dione derivatives as CDK4 inhibitors showed that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are all important for inhibitory activity. bohrium.com
The predictive power of a QSAR model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust and validated QSAR model serves as a powerful tool for virtually screening new compound designs and prioritizing the synthesis of the most promising candidates. mdpi.complos.org
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of compounds with their 3D structural properties. In a study on 3,4-dihydroisoquinolin-1(2H)-one derivatives as potential antioomycete agents against Pythium recalcitrans, a CoMFA model was developed to understand the structural features crucial for their activity. escholarship.org
The statistical significance of the CoMFA model was validated through several parameters. The model yielded a high cross-validated correlation coefficient (q²) of 0.817, indicating good internal predictive ability. The non-cross-validated correlation coefficient (r²) was 0.992, with a low standard error of estimate (SEE) of 0.081 and a high F-statistic value of 427.965. These statistics suggest a robust and reliable model. The contributions of the steric and electrostatic fields were found to be 47.9% and 52.1%, respectively. escholarship.org
Table 1: Statistical Parameters of the CoMFA Model
| Parameter | Value |
|---|---|
| q² (Cross-validated correlation coefficient) | 0.817 |
| r² (Non-cross-validated correlation coefficient) | 0.992 |
| SEE (Standard Error of Estimate) | 0.081 |
| F-statistic | 427.965 |
| Optimal Number of Components | 5 |
| Steric Field Contribution | 47.9% |
| Electrostatic Field Contribution | 52.1% |
The CoMFA contour maps provide a visual representation of the influence of steric and electrostatic fields on the biological activity. For the steric field, green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show areas where they are unfavorable. The analysis revealed that a bulky substituent at the R¹ position of the phenyl ring is beneficial. In contrast, the R² position showed a large yellow contour, suggesting that smaller substituents are preferred in this region. escholarship.org
For the electrostatic field, blue contours represent areas where electropositive groups enhance activity, and red contours indicate regions where electronegative groups are favorable. A large blue contour was observed near the R¹ position, indicating that an electropositive group in this area would be advantageous. Conversely, a red contour at the R² position suggested that an electronegative substituent would be beneficial for the antioomycete activity. escholarship.org
Comparative Molecular Similarity Index Analysis (CoMSIA)
Complementing the CoMFA analysis, Comparative Molecular Similarity Index Analysis (CoMSIA) was also performed on the same series of 3,4-dihydroisoquinolin-1(2H)-one derivatives. CoMSIA provides a more detailed understanding of the structure-activity relationship by considering additional physicochemical properties, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. escholarship.org
The CoMSIA model also demonstrated strong statistical validity, with a q² of 0.828 and an r² of 0.981. The SEE was 0.125, and the F-statistic was 211.239. The field contributions were 12.1% for steric, 29.8% for electrostatic, 25.1% for hydrophobic, 21.3% for hydrogen bond donor, and 11.7% for hydrogen bond acceptor. escholarship.org
Table 2: Statistical Parameters of the CoMSIA Model
| Parameter | Value |
|---|---|
| q² (Cross-validated correlation coefficient) | 0.828 |
| r² (Non-cross-validated correlation coefficient) | 0.981 |
| SEE (Standard Error of Estimate) | 0.125 |
| F-statistic | 211.239 |
| Optimal Number of Components | 6 |
| Steric Field Contribution | 12.1% |
| Electrostatic Field Contribution | 29.8% |
| Hydrophobic Field Contribution | 25.1% |
| H-bond Donor Contribution | 21.3% |
| H-bond Acceptor Contribution | 11.7% |
The CoMSIA contour maps provided further insights. The steric and electrostatic maps were in good agreement with the CoMFA results. The hydrophobic field map showed a large yellow contour at the R¹ position, indicating that hydrophilic groups are favored. A white contour at the R² position suggested that hydrophobic substituents in this region would increase activity. The hydrogen bond donor map displayed a cyan contour near the R¹ position, suggesting that hydrogen bond donor groups are beneficial. Finally, the hydrogen bond acceptor map showed a purple contour at the R² position, indicating that hydrogen bond acceptor groups in this area are favorable for activity. escholarship.org
Reaction Mechanism Elucidation via Computational Methods
The synthesis of this compound and its analogs is often achieved through the Castagnoli-Cushman reaction, a three-component reaction involving an amine, an aldehyde, and homophthalic anhydride (B1165640). Computational studies have been instrumental in elucidating the plausible reaction pathways and understanding the nature of the transition states involved.
Transition State Analysis and Energy Profiles
More recent computational studies, including those using Density Functional Theory (DFT), have explored the potential energy surfaces of these reactions. These studies suggest that the reaction can proceed through different transition states depending on the reaction conditions and the nature of the reactants. For instance, in the presence of a base, an open transition state is thought to be involved. In contrast, in the absence of a base, a novel cyclic eight-membered transition state has been proposed. escholarship.org
The stereochemical outcome of the reaction, often leading to the trans isomer as the thermodynamically more stable product, is also a key aspect explored in computational studies. It has been suggested that the kinetic product may be the cis isomer, which can then epimerize to the trans form. The relative energies of the transition states leading to the cis and trans isomers determine the kinetic product distribution. mdpi.com
Plausible Reaction Pathway Determination
Based on experimental and computational evidence, a plausible reaction pathway for the Castagnoli-Cushman reaction to form dihydroisoquinolinones involves a Mannich-like mechanism. organic-chemistry.orgnih.gov This pathway is initiated by the reaction of the amine and aldehyde to form an imine. Subsequently, the enol form of homophthalic anhydride adds to the imine. organic-chemistry.org
The stereoselectivity of this reaction is thought to be determined by the geometry of the transition state during the C-C bond-forming step. Both open and closed transition states have been considered. A closed, Zimmerman-Traxler-like transition state has been proposed to explain the stereochemical outcome in certain cases. escholarship.org
Recent mechanistic investigations, combining experimental techniques like in situ IR spectroscopy with computational analysis, have provided a more nuanced understanding. These studies support a mechanism where an amide-acid intermediate is formed, which is in equilibrium with the starting amine and anhydride. The aldehyde then traps the amine to form an imine, which reacts with the enol of the anhydride in a Mannich-type fashion to yield the final lactam product. organic-chemistry.orgnih.gov This detailed understanding of the reaction pathway, supported by computational models, is crucial for optimizing reaction conditions and designing new synthetic routes.
Mechanistic Investigations of Molecular Interactions of 3,4 Dihydroisoquinolin 1 2h One Derivatives
Elucidation of Molecular Target Binding Modes
The biological activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives is intrinsically linked to their ability to bind with high affinity and specificity to various molecular targets, primarily enzymes and receptors.
Enzyme-Ligand Interaction Profiling
Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated inhibitory activity against a range of enzymes, with their binding modes elucidated through experimental and computational studies.
Urease: Certain N-aryl-3,4-dihydroisoquinoline carbothioamide analogues have been identified as potent urease inhibitors. Molecular docking studies suggest that these compounds interact with the active site of the urease enzyme through a combination of hydrogen bonding, hydrophobic interactions, and π-anion interactions. nih.govacs.org The thiourea (B124793) moiety present in these analogues plays a crucial role in their inhibitory activity. nih.govacs.org Structure-activity relationship (SAR) studies have revealed that derivatives bearing electron-donating groups on the N-aryl substituent exhibit enhanced urease inhibitory potential. nih.gov
Leucine (B10760876) Aminopeptidase (B13392206) (LAP): In silico screening studies have suggested that compounds with a 3,4-dihydroisoquinoline (B110456) scaffold have the potential to be active inhibitors of leucine aminopeptidase. nih.gov Theoretical studies on dihydroisoquinoline derivatives have informed the design of new potential LAP inhibitors, with computational models indicating interactions with the zinc ions and key amino acid residues in the enzyme's binding pocket. researchgate.net
Phosphodiesterase-4 (PDE4): Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov SAR analysis of these derivatives has shown that the substitution pattern on the C-3 side chain phenyl ring is critical for both inhibitory activity and selectivity towards PDE4 isoforms. Specifically, the presence of a methoxy (B1213986) group or a halogen atom at the ortho-position of the phenyl ring was found to enhance inhibitory activity against PDE4B. nih.gov
Carbonic Anhydrase (CA): A class of 3,4-dihydroisoquinoline-2(1H)-sulfonamides has been explored as potent inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoforms hCA IX and hCA XIV. The sulfonamide group is a key feature for this inhibitory activity, interacting with the zinc ion in the enzyme's active site. acs.orgnih.gov X-ray crystallography has confirmed these sulfonamide-zinc interactions. acs.orgnih.govresearchgate.net The presence of small substituents at the C-1 position of the isoquinoline (B145761) scaffold has been shown to influence both the inhibitory potency and the selectivity for different CA isoforms. acs.orgnih.gov
The following table summarizes the inhibitory activities of selected 3,4-dihydroisoquinoline-2(1H)-sulfonamide derivatives against various human carbonic anhydrase isoforms.
| Compound | R | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XIV (Kᵢ, nM) |
| 1 | H | 7850 | 98.5 | 35.6 | 48.2 |
| 2 | CH₃ | 6980 | 85.4 | 25.3 | 31.5 |
| 3 | C₂H₅ | 7560 | 91.2 | 29.8 | 39.7 |
| 4 | Cyclopropyl | >10000 | 125.3 | 41.2 | 55.8 |
| 5 | Cyclobutyl | >10000 | 158.9 | 52.1 | 68.4 |
| 6 | Cyclopentyl | >10000 | 201.4 | 65.7 | 81.2 |
| 7 | Cyclohexyl | >10000 | 250.1 | 78.9 | 95.3 |
Data sourced from a study on 3,4-dihydroisoquinoline-2(1H)-sulfonamides as carbonic anhydrase inhibitors. acs.orgnih.gov
Receptor Interaction Mechanisms
While direct studies on 3-phenyl-3,4-dihydroisoquinolin-1(2H)-one are limited, research on structurally related tetrahydroisoquinolines provides insights into potential receptor interactions. These derivatives have been investigated as ligands for N-methyl-D-aspartate (NMDA) and dopamine (B1211576) receptors.
For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline has been characterized as a non-competitive NMDA receptor antagonist. nih.gov Its binding to rat cortical synaptosomal membranes is potentiated by the presence of L-glutamate and glycine, which are co-agonists for the NMDA receptor. nih.gov This suggests an allosteric interaction where the binding of the tetrahydroisoquinoline derivative is influenced by the conformational state of the receptor induced by its primary agonists.
Furthermore, 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as dopamine receptor ligands. acs.org Their affinity and selectivity for D1 and D2 dopamine receptors were determined through competitive binding assays. acs.org
Modulation of Cellular Signaling Pathways
The interaction of 3,4-dihydroisoquinolin-1(2H)-one derivatives with their molecular targets can lead to the modulation of various cellular signaling pathways. A prime example is the inhibition of PDE4, which has direct consequences on intracellular signaling.
By inhibiting PDE4, these derivatives prevent the hydrolysis of cAMP, leading to an accumulation of this second messenger. Elevated cAMP levels can, in turn, activate protein kinase A (PKA) and other downstream effectors, influencing a multitude of cellular processes, including inflammation and gene expression. nih.gov This mechanism is central to the anti-inflammatory properties observed with some PDE4 inhibitors.
Disruption of Biological Membrane Systems as a Mode of Action
In addition to specific interactions with enzymes and receptors, some derivatives of 3,4-dihydroisoquinolin-1(2H)-one may exert their biological effects by disrupting cellular membrane systems.
A study on the antioomycete activity of a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans suggested that the mode of action of the most potent compound, 2-(4-(4-chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I23), might be the disruption of biological membrane systems. nih.govrsc.orgrsc.org Physiological and biochemical analyses, along with ultrastructural observations, indicated profound impacts on the cellular membranous structures of the pathogen. nih.govrsc.orgrsc.org This was further supported by staining with a lipophilic dye that primarily stains the plasma membrane, which showed a loss of definitive staining patterns after treatment with the compound. nih.govrsc.org
Structure-Mechanism Relationship Studies and Pharmacophore Identification
Understanding the relationship between the chemical structure of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their mechanism of action is crucial for the design of more potent and selective compounds. Such studies often involve the development of pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity.
For inhibitors of carbonic anhydrase, the key pharmacophoric feature is the sulfonamide group, which directly interacts with the zinc ion in the active site. The isoquinoline scaffold serves as a carrier for this functional group, and its substitution pattern influences the affinity and selectivity for different CA isoforms. acs.orgnih.gov
In the case of PDE4 inhibitors based on the 1-phenyl-3,4-dihydroisoquinoline scaffold, SAR studies have highlighted the importance of substituents on the C-3 side chain phenyl ring. nih.gov These findings contribute to the development of a pharmacophore model for PDE4 inhibition by this class of compounds.
Pharmacophore models have also been instrumental in the virtual screening and identification of novel inhibitors for other enzymes. For instance, a pharmacophore model for poly(ADP-ribose) polymerase (PARP) inhibitors was used to guide the design of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives. nih.gov Similarly, pharmacophore-based approaches have been employed to identify potential inhibitors of leucine aminopeptidase with a 3,4-dihydroisoquinoline core. nih.gov These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, which are critical for ligand-target recognition. unisi.itjppres.commdpi.com
Future Directions and Research Perspectives for the Dhiq Scaffold
Development of Novel and Sustainable Synthetic Methodologies
The future of DHIQ synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Key areas of advancement include metal-catalyzed C-H activation, photocatalysis, and continuous flow chemistry, which collectively aim to improve atom economy, reduce waste, and enhance safety. researchgate.netkthmcollege.ac.insci-hub.se
Metal-Catalyzed C-H Activation: Transition-metal catalysis, particularly using rhodium (Rh) and cobalt (Co), has emerged as a powerful tool for the direct functionalization of C-H bonds in the synthesis of dihydroisoquinolinones. kthmcollege.ac.inrsc.org Rhodium(III)-catalyzed C-H activation allows for the annulation of benzamides with various coupling partners like alkenes, providing access to the DHIQ core under mild conditions. kthmcollege.ac.innih.gov Recent protocols have demonstrated the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones at room temperature with low catalyst loading (e.g., 0.5 mol% Rh), showcasing the efficiency of this approach. kthmcollege.ac.in Similarly, cobalt(III)-catalyzed C-H activation has been successfully employed, reacting N-chloroamides with alkenes to construct the DHIQ framework, further broadening the scope of applicable starting materials. rsc.orgorganic-chemistry.org
Photocatalysis and Metal-Free Approaches: Visible-light photocatalysis offers a green alternative to traditional synthetic methods. researchgate.net Metal-free photocatalytic systems, using organic dyes like Eosin (B541160) Y, have been developed for the synthesis of 3-substituted DHIQ derivatives under mild conditions. researchgate.net These reactions often utilize oxygen as a green oxidant, enhancing their sustainability profile. researchgate.net Furthermore, innovative photocatalytic [4+2] skeleton-editing strategies are being explored to construct dihydroisoquinoline-1,4-diones from simple precursors like vinyl azides and carboxylic NHPI esters, demonstrating the potential of light-mediated reactions to enable novel transformations. rsc.org
Continuous Flow Chemistry: Flow chemistry is gaining traction as a sustainable and scalable platform for the synthesis of N-heterocycles, including the DHIQ scaffold. uc.ptrsc.org Continuous-flow microreactors offer precise control over reaction parameters such as temperature and pressure, leading to improved yields, higher selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. rsc.orgacs.org This technology facilitates multi-step "telescoped" syntheses, where intermediates are generated and consumed in a continuous stream without isolation, significantly reducing waste and manual handling. uc.ptrsc.org The application of flow chemistry to DHIQ synthesis promises to streamline production for both drug discovery and pharmaceutical manufacturing. acs.org
| Methodology | Key Features | Catalysts/Reagents | Advantages | References |
|---|---|---|---|---|
| Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds; High atom economy. | Rhodium(III), Cobalt(III) complexes. | High efficiency, mild reaction conditions, low catalyst loading. | kthmcollege.ac.inrsc.orgnih.govorganic-chemistry.org |
| Visible-Light Photocatalysis | Uses light as an energy source; Metal-free options available. | Organic dyes (e.g., Eosin Y), oxygen. | Environmentally benign, mild conditions, use of green oxidants. | researchgate.netresearchgate.netrsc.org |
| Continuous Flow Chemistry | Automated, scalable synthesis in microreactors. | Various, integrated into flow systems. | Enhanced safety, precise control, reduced waste, improved scalability. | uc.ptrsc.orgacs.org |
Advanced Stereocontrol and Diastereoselective Synthesis in DHIQ Chemistry
Achieving precise control over the stereochemistry of the DHIQ scaffold is critical, as the three-dimensional arrangement of substituents profoundly influences biological activity. Future research is focused on developing sophisticated asymmetric catalytic systems to produce enantiomerically pure DHIQ derivatives.
Asymmetric Catalysis: The enantioselective synthesis of chiral DHIQs is being advanced through various catalytic methods. rsc.org Asymmetric hydrogenation and transfer hydrogenation using chiral transition metal complexes (e.g., Ruthenium, Rhodium, Iridium) are prominent strategies. mdpi.commdpi.com These methods facilitate the stereoselective reduction of a C=N bond within a dihydroisoquinoline precursor to generate a chiral center at the C1 position with high enantioselectivity. rsc.org
Organocatalysis presents a complementary metal-free approach. Chiral catalysts such as proline and squaramide derivatives have been successfully employed in cascade reactions to construct stereochemically complex DHIQ analogues. armchemfront.comnih.gov For instance, a one-pot aza-Henry–hemiaminalization–oxidation sequence catalyzed by a quinine-based squaramide has been shown to produce dihydroisoquinolinones with good enantioselectivity (e.g., 65% ee). nih.gov
Diastereoselective Approaches: For DHIQs with multiple stereocenters, diastereoselective synthesis is essential. Methodologies are being developed that can introduce substituents with a specific relative stereochemistry. This can be achieved through substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions, or through catalyst control. beilstein-journals.orgrsc.org For example, the regio- and diastereoselective functionalization of the DHIQ lactam ring allows for the generation of a library of substituted analogues in enantioenriched form. researchgate.net The development of cascade reactions that form multiple stereocenters in a single, highly diastereoselective step is a particularly active area of research. beilstein-journals.org
| Catalyst Type | Specific Catalyst/System | Transformation | Key Outcome | References |
|---|---|---|---|---|
| Transition Metal | Chiral Ruthenium, Rhodium, Iridium Complexes | Asymmetric (Transfer) Hydrogenation | High enantioselectivity for C1-substituted THIQs. | mdpi.commdpi.com |
| Organocatalyst | (L)-Proline | Cascade reaction with α,β-unsaturated enones | Good yields and enantioselectivities. | armchemfront.com |
| Organocatalyst | Quinine-based squaramide | Aza-Henry–Hemiaminalization–Oxidation | Good enantioselectivity (up to 65% ee). | nih.gov |
| Transition Metal | Palladium/Xu-Phos | Asymmetric Heck/Suzuki domino reaction | Excellent enantioselectivities for disubstituted DHIQs. | organic-chemistry.org |
Expansion of DHIQ Analogues with Tailored Molecular Interaction Profiles
A significant future direction is the rational design and synthesis of new DHIQ analogues with functionalities optimized for specific molecular interactions with biological targets. This involves extensive structure-activity relationship (SAR) studies to understand how modifications to the DHIQ core and its substituents affect biological function.
The DHIQ scaffold's versatility allows for substitution at multiple positions, enabling the fine-tuning of its physicochemical properties and its interaction with protein binding pockets. Research efforts are focused on creating libraries of DHIQ derivatives and screening them for various biological activities. For example, a recent study involved the synthesis of 59 DHIQ derivatives via the Castagnoli–Cushman reaction and identified compounds with potent antioomycete activity against the plant pathogen Pythium recalcitrans. rsc.org The SAR study revealed that a C4-carboxyl group was crucial for activity. rsc.org
Similarly, series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), enzymes relevant to depression and neurodegenerative disorders. nih.gov The SAR analysis from this work provides a roadmap for designing analogues with improved potency and selectivity. nih.gov The goal is to move beyond serendipitous discovery towards the deliberate design of DHIQ-based molecules that can, for instance, form specific hydrogen bonds, engage in hydrophobic interactions, or establish halogen bonds with their target proteins to achieve desired therapeutic effects.
Integration of Advanced Computational and Experimental Approaches for Mechanism-Based Design
The synergy between computational modeling and experimental synthesis is poised to accelerate the discovery of new DHIQ-based agents. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations are becoming indispensable tools for mechanism-based drug design.
QSAR and Molecular Docking: QSAR studies establish mathematical relationships between the chemical structures of DHIQ derivatives and their biological activities. These models can predict the potency of unsynthesized compounds, thereby guiding synthetic efforts toward more promising candidates. japsonline.comnih.gov For example, 3D-QSAR models (CoMFA and CoMSIA) were successfully used to elucidate the structural requirements for the antioomycete activity of DHIQ derivatives, highlighting the importance of specific substituents for bioactivity. rsc.org Molecular docking simulations complement these findings by predicting the binding modes of DHIQ analogues within the active site of a target protein. nih.gov This allows researchers to visualize key interactions and understand the structural basis of activity, which is crucial for designing next-generation inhibitors with improved affinity and specificity. nih.govjapsonline.com
Mechanistic Studies with DFT: DFT calculations are increasingly used to elucidate reaction mechanisms and rationalize the outcomes of synthetic transformations. researchgate.net For instance, DFT studies have provided reasonable reaction pathways for palladium-catalyzed enantioselective C-H carbonylation, helping to understand the origins of stereoselectivity. researchgate.net By providing a deeper understanding of the transition states and intermediates involved in both the synthesis and the biological action of DHIQ compounds, these computational approaches enable a more rational and efficient design process, reducing the trial-and-error inherent in traditional drug discovery.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions such as the Bischler-Napieralski or Pomeranz-Fritsch reactions. For example, palladium-catalyzed cascade cyclization of propargylic amides with arylboronic acids achieves regio- and stereoselective formation . Optimization of reaction parameters (e.g., solvent, temperature, catalyst loading) is critical: a study using PdCl₂ in ethanol with K₃PO₄ achieved yields up to 36% after column chromatography . Lower yields (<30%) are observed with sterically hindered substrates, necessitating iterative adjustments to reaction stoichiometry.
Q. How is the structural conformation of this compound characterized?
- Methodological Answer : X-ray crystallography is the gold standard. A monoclinic crystal system (space group C2/c) with unit cell dimensions a = 21.350 Å, b = 11.067 Å, c = 21.064 Å, and β = 100.227° was reported for a derivative, confirming dihedral angles between aromatic rings (43.66–62.22°) . NMR (¹³C, ¹H) and HRMS are complementary for verifying substituent positions and purity .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial : Disk diffusion or microdilution against Pseudomonas aeruginosa and Escherichia coli (MIC values <50 µg/mL indicate potency) .
- Anti-inflammatory : Carrageenin-induced rat paw edema models, measuring inhibition of COX-2 or TNF-α .
- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM considered promising .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound derivatives for BACE1 inhibition?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into the BACE1 active site (PDB: 3TPP) identifies key interactions, such as hydrogen bonding with Asp32 and hydrophobic contacts with Tyr71. A derivative with a 6-chloro substituent showed ΔG = -9.2 kcal/mol, correlating with experimental IC₅₀ = 0.8 µM . MD simulations (>100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
Q. What strategies resolve contradictory data on the antimicrobial activity of dihydroisoquinolinone derivatives?
- Methodological Answer : Contradictions often arise from substituent positioning. For example:
- Electron-withdrawing groups (e.g., Cl at position 6) enhance activity against Gram-negative bacteria (MIC = 12.5 µg/mL) but reduce efficacy against Gram-positive strains .
- Steric effects : Bulky substituents (e.g., 3,3-dimethyl) hinder membrane penetration, lowering activity .
Systematic SAR studies with standardized protocols (e.g., CLSI guidelines) and statistical validation (ANOVA, p <0.05) are essential .
Q. How do transition-metal catalysts influence stereoselectivity in dihydroisoquinolinone synthesis?
- Methodological Answer :
- Pd Catalysts : Enable cis selectivity in Suzuki-Miyaura couplings, with stereoselectivity >95% achieved using PdCl₂ and arylboronic acids .
- Ru Catalysts : Promote trans-annulation via C–H functionalization, yielding 3-vinyl derivatives with 88% ee when chiral ligands (e.g., Cp*Co(III)) are used .
Solvent polarity (e.g., DMF vs. EtOH) and temperature (60–80°C) further modulate selectivity .
Key Methodological Recommendations
- Synthetic Optimization : Prioritize Pd/Ru catalysts for stereoselectivity; use TLC/HPLC to monitor intermediates.
- Biological Screening : Validate hits across ≥3 cell lines/strains with dose-response curves.
- Data Analysis : Apply multivariate statistics (e.g., PCA) to disentangle substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
